molecular formula C13H10FN3OS B415686 2-[4-(4-fluorophenyl)-2-thiazolyl]-5-methyl-4H-pyrazol-3-one

2-[4-(4-fluorophenyl)-2-thiazolyl]-5-methyl-4H-pyrazol-3-one

Cat. No. B415686
M. Wt: 275.3g/mol
InChI Key: NGSWSSYWGRGCNV-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)-2-thiazolyl]-5-methyl-4H-pyrazol-3-one is a member of thiazoles.

Scientific Research Applications

Synthesis and Structural Properties

  • The compound has been synthesized in various studies, with its structure characterized by methods such as single crystal diffraction. These studies reveal that the molecule is essentially planar with one of the fluorophenyl groups oriented roughly perpendicular to the rest of the molecule (Kariuki et al., 2021).

Medicinal Applications

  • Pyrazoles, including variants of the compound , have been explored for their potential in novel drug discovery. They have shown promise in biological properties like antioxidant, anti-breast cancer, and anti-inflammatory activities (Thangarasu et al., 2019).
  • Other studies have synthesized similar compounds and evaluated their antimicrobial activity against various bacterial and fungal strains, showing potent inhibitory action (Desai et al., 2012).
  • Some derivatives of this compound have been identified as promising anticandidal and anticancer agents due to their notable inhibitory effects on specific strains and cancer cells, with low cytotoxicity against normal cells (Altıntop et al., 2015).

Computational and Spectroscopic Analysis

  • Computational techniques like density functional theory (DFT) calculations and molecular docking have been employed to understand the reactive properties of similar pyrazole derivatives. These studies suggest potential inhibitory activity against various enzymes and propose their development as new drugs (Thomas et al., 2018).

Potential for Anti-Inflammatory and Analgesic Activities

  • Certain derivatives of the compound have demonstrated significant analgesic, anti-inflammatory, and antipyretic activities in animal models, comparable to those of known drugs like acetylsalicylic acid (Menozzi et al., 1992).

Antioxidant and Anticancer Properties

  • Some variants of the compound have shown potent antioxidant properties and dose-dependent cytotoxic effects on specific cancer cell lines, indicating their potential as anticancer agents (Sunil et al., 2010).

Structural Characterization

  • The structural characterization of similar pyrazole derivatives through X-ray single crystal structure determination has been conducted, providing insights into their molecular conformation and intermolecular interactions (Loh et al., 2013).

properties

Product Name

2-[4-(4-fluorophenyl)-2-thiazolyl]-5-methyl-4H-pyrazol-3-one

Molecular Formula

C13H10FN3OS

Molecular Weight

275.3g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C13H10FN3OS/c1-8-6-12(18)17(16-8)13-15-11(7-19-13)9-2-4-10(14)5-3-9/h2-5,7H,6H2,1H3

InChI Key

NGSWSSYWGRGCNV-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1)C2=NC(=CS2)C3=CC=C(C=C3)F

Canonical SMILES

CC1=NN(C(=O)C1)C2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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